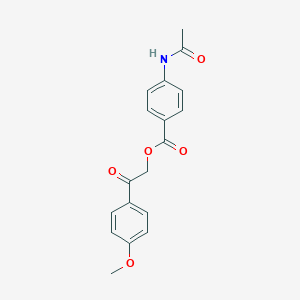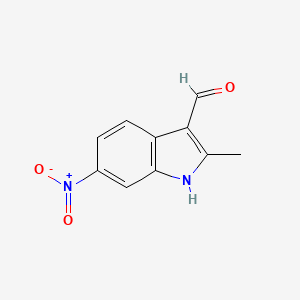![molecular formula C15H22N2O3S B5716802 N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These are compounds containing an acetamide group that is N-linked to an arylethylamine .
Molecular Structure Analysis
The linear formula of this compound is C10H14N2O3S . It has a molecular weight of 242.299 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide” are not fully documented. The compound has a molecular weight of 242.299 and its linear formula is C10H14N2O3S .科学的研究の応用
Carbonic Anhydrase Inhibition
Background
Carbonic anhydrases (CAs) are enzymes that play a crucial role in catalyzing the interconversion between carbon dioxide (CO₂) and bicarbonate ions (HCO₃⁻) in various physiological processes. Inhibition of CAs has therapeutic implications, particularly in conditions related to pH regulation, metabolism, and signaling .
Compound Activity
A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by acylating 4-thioureidobenzenesulfonamide with various acyl chlorides. These compounds were then evaluated for their inhibitory activity against both human (h) and bacterial carbonic anhydrases .
Human Carbonic Anhydrases (hCAs): Bacterial Carbonic Anhydrases (Mycobacterium tuberculosis):Other Applications
Glaucoma Treatment
The compound’s sulfonamide moiety suggests potential use in glaucoma treatment. Further investigations are warranted to explore its efficacy in reducing intraocular pressure .
Novel Derivatives
Efforts have been made to synthesize novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives. These compounds were obtained with high yield and may have applications beyond carbonic anhydrase inhibition .
Safety and Hazards
作用機序
Target of Action
The primary targets of N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Biochemical Pathways
Given the role of carbonic anhydrase 1 and 2, it is plausible that the compound could affect pathways related to ph regulation and bicarbonate transport .
Result of Action
Given its potential inhibitory effect on Carbonic Anhydrase 1 and 2, it could lead to changes in pH balance and bicarbonate transport .
特性
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c16-21(19,20)14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFNJTPHAHOBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

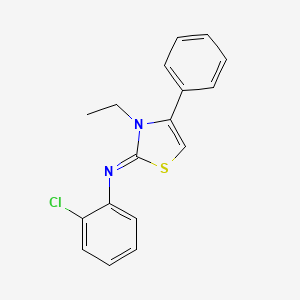
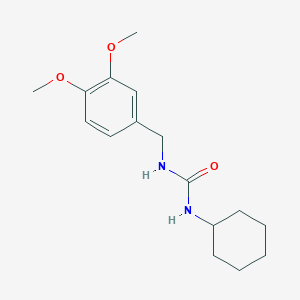
![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)

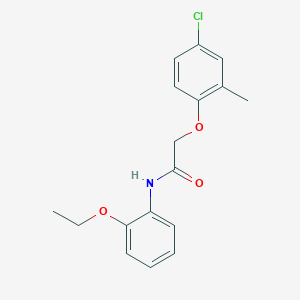
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
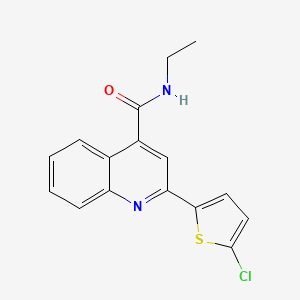
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)

